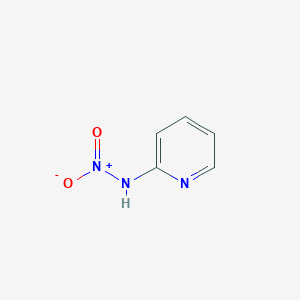

N-nitropyridin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-pyridin-2-ylnitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c9-8(10)7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZLEPNAKIFDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949353 | |

| Record name | N-Pyridin-2-ylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26482-54-2 | |

| Record name | N-Nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26482-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitraminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Pyridin-2-ylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROPYRIDIN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U367XTA7CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Nitropyridin 2 Amine Derivatives

Nitration Strategies for Pyridine (B92270) Systems

Nitration of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle. researchgate.net The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, and under acidic nitrating conditions, it becomes protonated, further increasing this deactivation. researchgate.net Despite these difficulties, several strategies have been developed to achieve the nitration of pyridine systems.

The direct nitration of aminopyridines, particularly 2-aminopyridine (B139424), is a foundational method for synthesizing amino-nitropyridine derivatives. The amino group is a strong activating group, facilitating electrophilic substitution on the otherwise unreactive pyridine ring.

Early work by Tchitchibabin demonstrated that the nitration of 2-aminopyridine with a mixture of nitric and sulfuric acid predominantly yields 2-amino-5-nitropyridine (B18323), with 2-amino-3-nitropyridine (B1266227) formed as a minor byproduct. sapub.orgguidechem.com The typical ratio of the 5-nitro to the 3-nitro isomer is approximately 9:1 by weight. sapub.org This regioselectivity has been a subject of mechanistic investigation. It is proposed that the reaction proceeds through an initial N-nitration to form 2-nitraminopyridine, which is considered the kinetic product. sapub.org This intermediate then undergoes an intermolecular rearrangement under the strong acidic conditions and higher temperatures to yield the C-nitrated regioisomers, which are the thermodynamic products. sapub.org

The preference for nitration at the C-5 position (para to the amino group) over the C-3 position (ortho to the amino group) is not governed by steric hindrance. Instead, the directing factor is believed to be "electric hindrance," which involves the repulsion between the positive charges on the incoming electrophile (nitronium ion) and the protonated ring nitrogen. sapub.org This repulsion is stronger at the C-3 position, which is closer to the ring nitrogen, thus favoring attack at the more distant C-5 position. sapub.org

| Starting Material | Nitrating Agent | Conditions | Major Product | Minor Product | Yield (Major) | Ref |

| 2-Aminopyridine | H₂SO₄/HNO₃ | 35-50°C | 2-Amino-5-nitropyridine | 2-Amino-3-nitropyridine | ~90% | sapub.orgchemicalbook.com |

| 2-Amino-3-picoline | H₂SO₄/fuming HNO₃ | 35-50°C | 2-Amino-3-methyl-5-nitropyridine | - | 35% | chemicalbook.com |

| 2,6-Diaminopyridine | H₂SO₄/HNO₃ (in Oleum) | - | 2,6-Diamino-3,5-dinitropyridine | - | >90% | google.com |

This table provides an interactive summary of direct nitration reactions on aminopyridine systems.

An alternative and highly effective strategy for synthesizing nitropyridine derivatives involves the use of pyridine N-oxides. The N-oxide oxygen atom activates the pyridine ring, particularly at the C-4 (para) and C-2 (ortho) positions, making it more susceptible to electrophilic attack. oc-praktikum.de

The nitration of pyridine N-oxide itself, typically with a mixture of fuming nitric acid and concentrated sulfuric acid, selectively yields 4-nitropyridine-N-oxide. oc-praktikum.de The reaction is generally heated to ensure completion. oc-praktikum.de

Once the nitropyridine N-oxide is formed, the N-oxide functional group can be removed through a deoxygenation reaction to yield the corresponding nitropyridine. This two-step sequence allows for the synthesis of nitropyridines that are not easily accessible through direct nitration of the parent pyridine. A variety of reagents can accomplish this transformation. For example, reduction with iron in acetic acid can be used to reduce 4-nitropyridine-N-oxide to 4-aminopyridine (B3432731) in a single step. mdpi.org More chemoselective deoxygenation methods that preserve the nitro group include the use of phosphorus trichloride (B1173362) or catalytic methods. youtube.com Palladium-catalyzed transfer oxidation using trialkylamines and photocatalytic methods with rhenium complexes have also been developed for the mild deoxygenation of pyridine N-oxides, tolerating sensitive functional groups like the nitro group. nih.govorganic-chemistry.org

| Pyridine N-Oxide Derivative | Nitrating Agent | Nitration Product | Deoxygenation/Transformation Reagent | Final Product | Ref |

| Pyridine-N-oxide | fuming HNO₃ / H₂SO₄ | 4-Nitropyridine-N-oxide | PCl₃ | 4-Nitropyridine | oc-praktikum.deyoutube.com |

| Pyridine-N-oxide | fuming HNO₃ / H₂SO₄ | 4-Nitropyridine-N-oxide | Fe / Acetic Acid | 4-Aminopyridine | mdpi.org |

| Substituted Pyridine N-oxides | - | Substituted Nitropyridine N-oxides | [Pd(OAc)₂]/dppf, Et₃N | Substituted Nitropyridines | organic-chemistry.org |

| Substituted Pyridine N-oxides | - | Substituted Nitropyridine N-oxides | [Re(4,4′-tBu-bpy)(CO)₃Cl] (photocatalytic) | Substituted Nitropyridines | nih.gov |

This table provides an interactive summary of the nitration of pyridine N-oxides and subsequent transformations.

Given the challenges associated with the direct nitration of pyridines, significant research has been dedicated to developing new reagents and conditions. researchgate.net

One notable method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion. researchgate.netresearchgate.netrsc.org This intermediate, upon treatment with aqueous sulfur dioxide or sodium bisulfite, undergoes a rearrangement to yield 3-nitropyridine (B142982). researchgate.netresearchgate.net The mechanism is not a direct electrophilic substitution but involves a organic-chemistry.orgresearchgate.net sigmatropic shift of the nitro group from the ring nitrogen to the C-3 position. researchgate.netrsc.org N-nitropyridinium nitrate, the salt formed from pyridine and N₂O₅, has itself been employed as an efficient nitrating agent for other substrates. researchgate.net

Other specialized nitrating systems have been developed for specific regiochemical outcomes. For instance, tert-butyl nitrite (B80452) has been used for the selective C3–H nitration of 2-aminopyridines that are protected with an N-sulfonyl group, which acts as a directing group. rsc.org For the challenging meta-nitration of pyridines, a dearomatization-rearomatization strategy has been developed. nih.govacs.org This involves reacting the pyridine with dimethyl acetylenedicarboxylate (B1228247) to form an intermediate which is then nitrated using a radical NO₂ source like tert-butyl nitrite (TBN), followed by rearomatization to yield the meta-nitrated pyridine. nih.govacs.org

| Reagent/System | Substrate | Key Feature | Product | Ref |

| N₂O₅ then SO₂/HSO₃⁻ | Pyridine | Forms N-nitropyridinium ion, then organic-chemistry.orgresearchgate.net sigmatropic shift | 3-Nitropyridine | researchgate.netresearchgate.net |

| tert-Butyl Nitrite (TBN) | 2-Sulfanilamidopyridines | N-sulfonyl directing group for ortho-nitration | C3-Nitrated 2-sulfanilamidopyridines | rsc.org |

| TBN / TEMPO / O₂ | Oxazino Pyridines (from Pyridines) | Radical nitration via dearomatization-rearomatization | meta-Nitropyridines | acs.org |

| N-nitropyridinium nitrate | N-butylethanolamine | Efficient N-nitrating agent | 2-[butyl(nitro)amino]ethyl nitrate | researchgate.net |

| 4-Chloro-5-methoxy-2-nitropyridazin-3-one | Secondary Amines | Nitro group transfer reagent | N-nitramines | researchgate.net |

This table provides an interactive summary of novel nitrating agents and conditions for pyridine systems.

Amination Approaches to Nitropyridine Derivatives

The introduction of an amino group onto a pre-functionalized nitropyridine ring is a powerful complementary strategy. The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack, facilitating amination reactions.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. pearson.comnih.govtum.de In this reaction, a nitropyridine bearing a good leaving group, typically a halogen at the C-2 or C-4 position, reacts with an amine nucleophile. The nitro group, especially when positioned ortho or para to the leaving group, stabilizes the negative charge in the Meisenheimer complex intermediate, thereby accelerating the reaction.

A common example is the reaction of 2-chloro-5-nitropyridine (B43025) with various primary or secondary amines to produce a wide range of N-substituted 2-amino-5-nitropyridine derivatives. nih.govnih.gov These reactions are often carried out by heating the reactants, sometimes in a solvent, to afford the desired products in good yields. nih.gov This method is highly versatile for creating diverse libraries of aminonitropyridine compounds. nih.gov

| Nitropyridine Substrate | Amine Nucleophile | Conditions | Product | Ref |

| 2-Chloro-5-nitropyridine | Ammonia (NH₃) | Cu₂O, 80°C, 16h | 2-Amino-5-nitropyridine | guidechem.com |

| 2-Chloro-5-nitropyridine | Ethyl 3-(4-bromophenyl)amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate | Neat, 130°C, 2h | Ethyl 3-(4-bromophenyl)amino-2-(5-nitropyrid-2-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate | nih.gov |

| 2-Chloro-5-methyl-3-nitropyridine | Secondary Amines (e.g., Morpholine) | - | 2-(Secondary-amino)-5-methyl-3-nitropyridines | nih.gov |

| 2,6-dichloro-3-nitrobenzonitrile | Amine | Sequential displacement | Imidazo derivatives | researchgate.net |

This table provides an interactive summary of SNAr reactions with amines on nitropyridine derivatives.

Vicarious Nucleophilic Substitution (VNS) is a sophisticated method for the nucleophilic replacement of hydrogen in electron-deficient aromatic systems like nitropyridines. organic-chemistry.orgkuleuven.be The reaction employs a nucleophile that carries a leaving group on its α-carbon. nih.gov The mechanism involves the addition of the nucleophile to the aromatic ring to form a σ-adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. kuleuven.benih.gov

While VNS is more commonly used for C-C bond formation (alkylation), it has been adapted for amination. nih.gov For instance, 3-nitropyridines can be aminated in the position para to the nitro group (the C-4 position) using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) under VNS conditions. scispace.comntnu.no This approach offers high regioselectivity for introducing an amino group onto the nitropyridine core without the need for a pre-installed leaving group like a halogen. scispace.comntnu.no The reaction proceeds efficiently with 2-, 3-, and 4-nitropyridines. organic-chemistry.orgkuleuven.be

| Nitropyridine Substrate | VNS Reagent | Conditions | Product | Key Feature | Ref |

| 3-Nitropyridines | Hydroxylamine | Strong Base | 4-Amino-3-nitropyridines | Selective amination para to the nitro group | ntnu.no |

| 3-Nitropyridines | 4-Amino-1,2,4-triazole | Strong Base | 4-(1,2,4-Triazol-4-ylamino)-3-nitropyridines | Selective amination para to the nitro group | ntnu.no |

| 3-Nitropyridine | Ammonia / Amines | - | 4-Substituted-2-alkylamino-5-nitropyridines | High regioselectivity and yields | researchgate.netscispace.com |

| Nitropyridines | Chloromethyl sulfone | Strong Base | Alkylated nitropyridines | C-H alkylation ortho and para to nitro group | organic-chemistry.orgnih.gov |

This table provides an interactive summary of Vicarious Nucleophilic Substitution (VNS) for amination and alkylation of nitropyridines.

Oxidative Amination Reactions in Nitropyridine Synthesis

Oxidative amination provides a direct route to introduce an amino group onto a nitropyridine ring by substituting a hydrogen atom. This approach is particularly useful for synthesizing aminonitropyridines from readily available nitropyridine precursors.

One notable example involves the selective amination of 3-nitropyridine. When 3-nitropyridine is treated with potassium permanganate (B83412) in a solution of dimethyl sulfoxide (B87167) (DMSO) and water saturated with ammonia, 2-amino-5-nitropyridine is formed with high selectivity, achieving a 66% isolated yield. ntnu.no This method highlights the regioselective introduction of an amino group at the C-2 position, para to the nitro group.

The scope of oxidative amination can be extended to include various amines. For instance, nitropyridines can be aminated with alkylamines in the presence of an oxidant like potassium permanganate. youtube.com However, the choice of amine is critical, as some amines may be sensitive to oxidation, which can limit the reaction's applicability. youtube.com

A variation of this approach, known as the vicarious nucleophilic substitution (VNS) of hydrogen, has also been successfully employed. Nine different 3-nitropyridines and 4-nitroisoquinoline (B1589690) were aminated using hydroxylamine or 4-amino-1,2,4-triazole. ntnu.no These reactions proceeded in moderate to good yields and exhibited high regioselectivity, with amination occurring at the position para to the nitro group. ntnu.no

| Starting Material | Reagents | Product | Yield (%) |

| 3-Nitropyridine | KMnO4, NH3 (sat. DMSO/H2O) | 2-Amino-5-nitropyridine | 66 |

| 3-Nitropyridine | Isopropylamine, KMnO4 | 2-(Isopropylamino)-3-nitropyridine | Not specified |

| 3-Nitropyridines | Hydroxylamine or 4-amino-1,2,4-triazole | 4-Amino-3-nitropyridines | Moderate to Good |

Amination via Pyridine N-Oxides and Activated Isocyanides

The reaction of pyridine N-oxides with activated isocyanides presents a practical and efficient one-pot, two-step method for the synthesis of substituted 2-aminopyridines, including nitro-substituted derivatives. nih.govnih.govacs.org This process involves an isolable N-formylaminopyridine intermediate that undergoes in situ deprotection to yield the final 2-aminopyridine product. nih.govnih.gov

This methodology is particularly advantageous as it is effective for pyridine N-oxides bearing strongly electron-withdrawing substituents, such as nitro (-NO2) and cyano (-CN) groups, which may show poor reactivity in other methods. nih.gov The reaction tolerates a variety of functional groups and can produce the desired 2-aminopyridine derivatives in good yields, with isolated yields of purified products reaching up to 84%. nih.govnih.gov

For example, the reaction of a 3-nitro-substituted pyridine N-oxide with an isocyanide can lead to the formation of N-substituted-3-nitropyridin-2-amines. nih.gov The regioselectivity of the reaction can be influenced by the substitution pattern on the pyridine N-oxide ring. nih.gov

| Pyridine N-Oxide | Isocyanide | Product(s) | Combined Yield (%) |

| 3-Nitropyridine N-oxide | 4-Chlorophenyl isocyanide | N-(4-Chlorophenyl)-3-nitropyridin-2-amine and N-(4-Chlorophenyl)-5-nitropyridin-2-amine | 45 |

| 4-Nitropyridine N-oxide | 4-Chlorophenyl isocyanide | N-(4-Chlorophenyl)-4-nitropyridin-2-amine | 67 |

Utilization of Amides as Amine Sources in N-nitropyridin-2-amine Formation

Amides can serve as a versatile source of the amino group in the synthesis of N-nitropyridin-2-amines. One approach involves a transition metal-free C-N bond-forming reaction between a chloronitropyridine and a simple amide under refluxing conditions. researchgate.net This method provides a straightforward route to N,N-disubstituted nitropyridin-2-amines. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with N,N-dimethylformamide yields N,N-dimethyl-3-nitropyridin-2-amine. researchgate.net

Another strategy is the oxidative nucleophilic substitution of hydrogen (SNH). In this reaction, 3-nitropyridine reacts with nitrogen-centered carboxylic acid amide anions in anhydrous DMSO in the presence of an oxidizing agent like potassium ferricyanide (B76249) (K3[Fe(CN)6]). researchgate.net This process leads to the formation of N-(5-nitropyridin-2-yl) carboxamides, which are valuable intermediates. researchgate.net The reaction proceeds through the attack of the amide anion at the electron-deficient C-2 position of the 3-nitropyridine ring.

| Starting Material | Amine Source | Conditions | Product |

| 2-Chloro-3-nitropyridine | N,N-Dimethylformamide | Reflux | N,N-Dimethyl-3-nitropyridin-2-amine |

| 3-Nitropyridine | Carboxylic acid amide anions | K3[Fe(CN)6], DMSO | N-(5-Nitropyridin-2-yl) carboxamides |

Ring Transformation Reactions for this compound Framework Formation

Ring transformation reactions offer a powerful strategy for the synthesis of highly substituted nitropyridine frameworks that may be difficult to access through conventional methods. A notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This electron-deficient pyridone serves as an excellent substrate for nucleophilic-type ring transformations due to its low aromatic stability and the presence of a good leaving group. nih.gov

Derivatization and Functionalization Strategies of Existing this compound Cores

Once the this compound core is established, further derivatization and functionalization can be achieved through various reactions targeting either the pyridine ring or the amino group. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack.

The nitro group itself can be a target for substitution. In 3-R-5-nitropyridines, the nitro group can be selectively substituted by anionic sulfur, nitrogen, and oxygen nucleophiles. nih.gov This allows for the introduction of a variety of functional groups at the position of the original nitro group.

The amino group of this compound provides a handle for a wide range of functionalization reactions. For example, the amino group can be acylated to form amides. N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide is prepared by reacting 4-chloro-2-amino-3-nitropyridine with cyclopropanecarbonyl chloride in the presence of a base. google.com This demonstrates a common strategy for modifying the amino functionality.

Furthermore, the amino group can direct further substitution on the pyridine ring. The synthesis of various bioactive molecules often starts from a substituted 2-amino-5-nitropyridine, which then undergoes a series of reactions to build more complex structures. nih.gov These subsequent reactions can include cyclizations to form fused heterocyclic systems, such as triazolo[1,5-a]pyridines, and cross-coupling reactions like the Buchwald-Hartwig coupling to introduce aryl or heteroaryl substituents. nih.gov

| Starting Material | Reagent(s) | Reaction Type | Product Type |

| 3-R-5-Nitropyridines | Anionic S-, N-, O-nucleophiles | Nucleophilic Aromatic Substitution | 3-R-5-substituted pyridines |

| 4-Chloro-2-amino-3-nitropyridine | Cyclopropanecarbonyl chloride | Acylation | N-acylated-nitropyridin-2-amine |

| 2-Amino-4-methyl-5-nitropyridine | DMF DMA, Hydroxylamine, then cyclization | Cyclization | Triazolo[1,5-a]pyridine derivative |

| Amino-nitropyridine derivative | 2-Chloropyrimidine derivative, Pd catalyst | Buchwald-Hartwig Coupling | Arylated nitropyridine derivative |

Advanced Spectroscopic and Crystallographic Characterization of N Nitropyridin 2 Amine Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and probing the molecular framework of N-nitropyridin-2-amine. These methods measure the vibrational energies of molecular bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is particularly sensitive to polar bonds and is an excellent tool for identifying the key functional moieties within this compound: the nitroamine group (-NH-NO₂) and the pyridine (B92270) ring. The spectrum is anticipated to be dominated by the strong absorptions of the N-NO₂ group.

The most characteristic vibrations for the nitroamine group are the asymmetric and symmetric stretching modes. The asymmetric stretch (νₐₛ N-NO₂) is expected to produce a very strong absorption band in the range of 1550-1600 cm⁻¹. The corresponding symmetric stretch (νₛ N-NO₂) would appear as another strong band at a lower frequency, typically between 1250-1350 cm⁻¹.

The N-H stretching vibration of the secondary amine group is expected to be observed as a single, sharp to moderately broad band in the 3300-3400 cm⁻¹ region. Furthermore, vibrations associated with the pyridine ring will be present. These include C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane C-H bending modes at lower wavenumbers. The C-N stretching between the pyridine ring and the amino nitrogen is expected in the 1260-1330 cm⁻¹ range for aromatic amines. tsijournals.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Nitroamine (N-NO₂) | Asymmetric Stretch | 1550 - 1600 | Strong |

| Nitroamine (N-NO₂) | Symmetric Stretch | 1250 - 1350 | Strong |

| Amine (N-H) | N-H Stretch | 3300 - 3400 | Medium |

| Pyridine Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium-Strong |

| Aromatic C-N | C-N Stretch | 1260 - 1330 | Medium |

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, serves as a complementary technique to IR spectroscopy. It is particularly effective for observing symmetric vibrations and non-polar bonds, providing further detail on the carbon skeleton and the symmetrically substituted functional groups.

For this compound, the symmetric stretch of the N-NO₂ group is expected to be a prominent feature in the Raman spectrum, appearing in the 1250-1350 cm⁻¹ region. The vibrations of the pyridine ring are also strongly Raman active. A characteristic ring "breathing" mode, a symmetric expansion and contraction of the entire ring, is anticipated near 1000 cm⁻¹. Other ring stretching and deformation modes will also be visible throughout the spectrum. aps.org

While N-H stretching vibrations are typically weak in Raman spectra, other features of the amino group, such as scissoring or wagging modes, may be observed. tsijournals.com The combination of IR and Raman data provides a more complete vibrational profile, allowing for a confident elucidation of the molecular structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Nitroamine (N-NO₂) | Symmetric Stretch | 1250 - 1350 | Strong |

| Pyridine Ring | Ring Breathing | ~1000 | Strong |

| Pyridine Ring | C-H Stretch | 3000 - 3100 | Medium |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information on the chemical environment, proximity, and coupling of atoms.

Proton (¹H) NMR Chemical Shift Analysis and Structural Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the four protons on the pyridine ring and one proton on the amine nitrogen. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitroamine group (-NHNO₂), which deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyridine.

The protons on the pyridine ring will form a complex splitting pattern due to spin-spin coupling between adjacent protons.

H6: This proton is ortho to the ring nitrogen and is expected to be the most downfield, likely appearing as a doublet of doublets.

H4: This proton is para to the substituent and will likely be a triplet of doublets.

H5: This proton is meta to the substituent and ortho to H4 and H6, likely appearing as a complex multiplet.

H3: This proton is ortho to the substituent and is expected to be shifted downfield, appearing as a doublet of doublets.

N-H: The amine proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

The expected splitting patterns and chemical shifts provide unambiguous assignment of each proton in the structure.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H6 | 8.2 - 8.5 | dd |

| H4 | 7.7 - 8.0 | ddd |

| H5 | 7.0 - 7.3 | ddd |

| H3 | 7.5 - 7.8 | dd |

| NH | 9.0 - 11.0 | br s |

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Skeletal Connectivity

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected, one for each carbon atom in the pyridine ring. The chemical shifts are highly dependent on the electronic environment.

The carbon atom directly attached to the electron-withdrawing nitroamine group (C2) will be the most deshielded and appear furthest downfield. The other carbon atoms' shifts will be influenced by their position relative to the ring nitrogen and the C2 substituent. Compared to 2-aminopyridine (B139424), the signals for this compound are expected to be shifted downfield due to the increased electron-withdrawing character of the nitroamine group versus a simple amino group.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C6 | 148 - 152 |

| C4 | 138 - 142 |

| C3 | 115 - 120 |

| C5 | 118 - 123 |

Two-Dimensional NMR Techniques for Complex Structural Confirmation

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are invaluable for confirming assignments, especially in complex molecules. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in the structural verification of this compound derivatives.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would show cross-peaks connecting the signals of H3, H4, H5, and H6 to their corresponding carbon signals (C3, C4, C5, and C6), confirming their one-bond connectivity.

In-Depth Computational Analysis of this compound Remains Limited in Public Scientific Literature

A comprehensive review of available scientific literature reveals a notable absence of detailed computational and theoretical investigations specifically focused on the chemical compound this compound. While extensive research employing quantum chemical calculations has been conducted on various isomers of aminonitropyridine, where the nitro group is attached to the pyridine ring, similar in-depth studies on the N-nitroamine variant, this compound (also known as 2-(nitroamino)pyridine), are not readily found in published research.

Therefore, the generation of a detailed article with specific data tables for bond lengths, energetic analyses, vibrational frequencies, and electronic properties for this compound, as outlined in the requested structure, cannot be fulfilled at this time. Such an article would require specific data from Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), Natural Bond Orbital (NBO), and Frontier Molecular Orbital (HOMO-LUMO) analyses performed directly on the this compound molecule.

For context, computational studies on related isomers like 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323) are prevalent. These studies typically involve the following:

Computational and Theoretical Investigations of N Nitropyridin 2 Amine Systems

Electronic Structure and Reactivity Studies:

Natural Bond Orbital (NBO) Analysis:NBO analysis provides insight into intramolecular bonding, charge delocalization, and hyperconjugative interactions.researchgate.netresearchgate.netIt examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions.

Without access to peer-reviewed studies that have applied these specific computational methods to N-nitropyridin-2-amine, any attempt to populate the requested article structure with data would be speculative and would not adhere to the required standards of scientific accuracy. Further computational research is needed to elucidate the specific electronic and structural properties of this particular compound.

Quantum Theory of Atoms in Molecules (QTAIM) in this compound Research

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density of a molecular system, offering deep insights into the nature of chemical bonds and intermolecular interactions. While specific QTAIM studies on this compound are not extensively documented in publicly available literature, the principles of this theory can be applied to understand its electronic structure based on computational data from related molecules, such as 2-amino-3-nitropyridine (B1266227).

QTAIM analysis involves the topological analysis of the electron density, ρ(r), to partition a molecule into atomic basins. Key to this analysis are the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density itself (ρ(r)bcp), its Laplacian (∇²ρ(r)bcp), and the total energy density (H(r)bcp), provide quantitative measures of bond strength and character.

For a molecule like this compound, a QTAIM analysis would be expected to reveal the following:

Covalent Bonds: The C-C, C-H, C-N, N-O, and N-N bonds within the molecule would be characterized by relatively high values of ρ(r)bcp and negative values of ∇²ρ(r)bcp, indicative of shared-shell interactions typical of covalent bonds.

Polarity of Bonds: The polarity of the N-NO₂ and N-H bonds would be reflected in the displacement of the BCP towards the less electronegative atom and in the atomic charges calculated by integrating the electron density over the atomic basins.

Intramolecular Interactions: QTAIM can identify and characterize weaker intramolecular interactions, such as hydrogen bonds. In this compound, potential hydrogen bonding between the amino hydrogen and an oxygen of the nitro group could be identified by the presence of a bond path and specific BCP properties.

Computational studies on analogous compounds like 2-amino-3-nitropyridine have utilized Density Functional Theory (DFT) to investigate molecular geometry and electronic properties. researchgate.net Such calculations provide the electron density data necessary for a QTAIM analysis. For instance, the calculated bond lengths and angles in 2-amino-3-nitropyridine suggest a significant degree of electron delocalization within the pyridine (B92270) ring, which would be quantitatively described by the QTAIM parameters.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For this compound, computational studies are crucial for understanding its rearrangement and substitution reactions.

Elucidation of Nitro Group Migration Mechanisms (e.g.,researchgate.netmdpi.comSigmatropic Shift)

The migration of the nitro group from the exocyclic nitrogen atom to the pyridine ring in this compound is a key reaction pathway. This transformation is proposed to occur via a researchgate.netmdpi.com sigmatropic shift. Computational studies can model this intramolecular rearrangement, identifying the transition state and calculating the activation energy for the process. While direct computational studies on the researchgate.netmdpi.com sigmatropic shift in this compound are not readily found, the mechanism is known to be operative in the rearrangement of related N-nitropyridinium ions. nih.govnih.gov

A computational investigation of this mechanism would involve mapping the potential energy surface along the reaction coordinate corresponding to the migration of the nitro group. This would allow for the characterization of the geometry of the transition state, which is expected to involve a five-membered cyclic arrangement of atoms. The calculated activation barrier would provide a quantitative measure of the feasibility of this rearrangement.

Regioselectivity Prediction in Nitration and Substitution Reactions of this compound

Computational chemistry can effectively predict the regioselectivity of electrophilic substitution reactions, such as nitration, on aromatic systems. For this compound, the positions on the pyridine ring most susceptible to electrophilic attack can be determined by calculating reactivity indices derived from the electronic structure.

Methods to predict regioselectivity include:

Analysis of Molecular Orbitals: The distribution of the Highest Occupied Molecular Orbital (HOMO) can indicate the regions of the molecule that are most nucleophilic and therefore most likely to react with an electrophile.

Calculation of Atomic Charges: Atoms with a higher negative charge are generally more susceptible to electrophilic attack.

Fukui Functions: These functions quantify the change in electron density at a particular point in the molecule upon the addition or removal of an electron, providing a more sophisticated measure of local reactivity.

Modeling Reaction Intermediates: The relative energies of the Wheland intermediates (sigma complexes) formed by the attack of the electrophile at different positions on the ring can be calculated. The most stable intermediate typically corresponds to the major reaction product.

For pyridine derivatives, the nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the ortho and para positions. The amino group, being an activating group, would direct incoming electrophiles to the ortho and para positions relative to it. However, in this compound, the presence of the electron-withdrawing nitro group on the amino nitrogen significantly alters its electronic properties, reducing its activating effect. Computational studies are therefore essential to accurately predict the net effect of these competing influences on the regioselectivity of substitution reactions.

Transition State Analysis and Reaction Pathways of this compound Transformations

The detailed understanding of any chemical transformation requires the characterization of the transition states that connect reactants to products. Computational chemistry provides the tools to locate and analyze these high-energy structures on the potential energy surface. For the transformations of this compound, such as the researchgate.netmdpi.com sigmatropic rearrangement of the nitro group, transition state analysis is crucial.

A typical computational workflow for transition state analysis includes:

Locating the Transition State: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to find the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: A frequency calculation is performed on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima on the potential energy surface, confirming that the located transition state indeed connects the desired species.

By performing these calculations, key thermodynamic and kinetic parameters, such as the activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation free energy (ΔG‡), can be determined. These values provide quantitative insights into the reaction rates and the factors that control them.

Examination of Electric and Steric Hindrance Effects on this compound Reactivity

The reactivity of this compound is governed by a delicate balance of electronic and steric effects. Computational methods allow for the systematic investigation of these factors.

Electronic Effects: The electron-withdrawing nature of the nitro group significantly influences the electron distribution in the entire molecule. This effect can be quantified by calculating various electronic descriptors:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. For this compound, it can quantify the delocalization of the amino lone pair and the electron-withdrawing effect of the nitro group.

Substituent Effects: The influence of the nitroamino group on the reactivity of the pyridine ring can be compared to that of a simple amino group through computational modeling, thereby isolating the electronic effect of the nitro substituent. A computational study on 4-nitropyridine N-oxide demonstrated how the electron-withdrawing nitro group affects the geometry and electron density distribution of the pyridine ring. nih.gov

Steric Hindrance: Steric effects can play a significant role in determining the preferred reaction pathways and the stability of intermediates and transition states. The bulky nitro group can hinder the approach of reagents to certain positions on the molecule. Computational methods can quantify these steric effects:

Steric Maps and Buried Volume (%VBur): These computational tools can be used to quantify the steric bulk around a particular atom or functional group. mdpi.com For this compound, this could be used to assess the steric accessibility of different positions on the pyridine ring to an incoming reagent.

Conformational Analysis: The preferred conformation of the nitroamino group relative to the pyridine ring can be determined through computational energy calculations. Rotational barriers around the N-N and C-N bonds can be calculated to understand the flexibility of the molecule and how it might impact reactivity. Computational studies on sterically hindered amines have shown how bulky substituents can lead to planarization around the nitrogen atom, which in turn affects the amine's reactivity. nih.gov

Chemical Transformations and Reactivity of N Nitropyridin 2 Amine Derivatives

Substitution Reactions on the Pyridine (B92270) Ring

The pyridine nucleus in N-nitropyridin-2-amine analogues is susceptible to substitution reactions, with the regioselectivity and feasibility of these reactions being heavily influenced by the existing substituents.

The nitro group, typically a poor leaving group in aromatic systems, can be displaced by nucleophiles in highly activated pyridine systems. The electron-withdrawing nature of the pyridine ring nitrogen, combined with the additional activation provided by other substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions.

In studies on nitropyridine derivatives, it has been observed that the nitro group can exhibit significant nucleofugal character. For instance, in 3-nitro-5-halopyridines, the 3-NO₂ group was found to be more readily displaced by anionic S-, N-, and O-nucleophiles than the halogen atom at the 5-position. nih.gov Research on 2-methyl- and 2-arylvinyl-3-nitropyridines demonstrated that upon reaction with various thiols in the presence of potassium carbonate, the 3-nitro group is selectively substituted to yield 3-thioether products. nih.gov

The position of the nitro group is critical for its potential as a leaving group. It strongly activates the positions ortho and para to itself towards nucleophilic attack. stackexchange.com In 2,6-dichloro-3-nitropyridine, for example, the nitro group at C-3 activates both the C-2 and C-6 positions. The inductive effect of the nitro group can make the ortho position (C-2) more electron-deficient and thus more prone to initial nucleophilic attack, potentially leading to kinetically controlled products. stackexchange.com

Table 1: Examples of Nucleophilic Substitution of the Nitro Group

| Starting Material | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-Methyl-3,5-dinitropyridine | Benzylthiol (BnSH) | DMF, K₂CO₃, Heat | 2-Methyl-3-(benzylthio)-5-nitropyridine |

| 2-Methyl-5-bromo-3-nitropyridine | Various Thiols | DMF, K₂CO₃, Heat | 2-Methyl-5-bromo-3-(alkyl/arylthio)pyridines |

The amino group at the C-2 position of the pyridine ring is a powerful activating group and directs incoming electrophiles primarily to the positions ortho and para to itself. In the case of 2-aminopyridine (B139424), this corresponds to the C-3 and C-5 positions.

The nitration of 2-aminopyridine is a classic example of an amine-directed electrophilic substitution. The reaction yields two primary regioisomers: 2-amino-5-nitropyridine (B18323) as the major product and 2-amino-3-nitropyridine (B1266227) as the minor product. sapub.org The preference for substitution at the C-5 (para) position over the C-3 (ortho) position can be attributed to several factors. Resonance structures of the 2-aminopyridinium cation show the development of negative charge at the C-3 and C-5 positions, making them susceptible to electrophilic attack by the nitronium ion (NO₂⁺). sapub.org However, the C-5 position is sterically less hindered and electronically more favorable, as the positive charge on the ring nitrogen exerts a stronger repulsive effect on the incoming electrophile at the adjacent C-3 position. sapub.org

This directing effect is crucial in the synthesis of this compound itself and its substituted analogues, where the final position of the nitro group is determined by the directing influence of the pre-existing amino group.

Reactions Involving the Nitro Group of this compound

The nitro group is one of the most versatile functional groups in organic synthesis, and in this compound derivatives, it can undergo reduction, migration, and participate in oxidative processes.

The reduction of the nitro group to a primary amine is a fundamental transformation and is often the most common reaction of nitroarenes. researchgate.net This conversion is critical for the synthesis of diamino pyridines from this compound derivatives. A wide variety of reagents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com While highly efficient, it can also reduce other functional groups. Raney nickel is sometimes preferred when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classic and reliable method for nitro group reduction. commonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild alternative that is tolerant of many other reducible groups. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

Other Reagents: Sodium sulfide (B99878) (Na₂S) can be useful for selective reductions, particularly when other methods are not compatible with the substrate. commonorganicchemistry.com A newer method involves the use of trichlorosilane (B8805176) in the presence of an organic base, which offers high chemoselectivity. google.com

The reduction process involves a six-electron transfer, proceeding through nitroso and hydroxylamino intermediates to yield the final amine. nih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient, but may reduce other groups (alkenes, C=O). |

| H₂ / Raney Ni | H₂ gas, solvent (e.g., EtOH) | Effective; often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe / AcOH or HCl | Acetic acid or Hydrochloric acid, heat | Cost-effective and robust method. |

| Zn / AcOH or HCl | Acetic acid or Hydrochloric acid | Provides a mild reduction. commonorganicchemistry.com |

| SnCl₂ | HCl, solvent (e.g., EtOH) | Mild conditions, tolerant of many functional groups. commonorganicchemistry.com |

| Na₂S | Aqueous or alcoholic solution | Can offer selectivity for reducing one of multiple nitro groups. commonorganicchemistry.com |

Under certain reaction conditions, the nitro group on a pyridine ring can undergo migration, leading to rearranged products. This is often observed as an unexpected outcome during nucleophilic substitution reactions.

One notable example involves the reaction of 3-bromo-4-nitropyridine (B1272033) with amines. Instead of only the expected substitution products, a major product resulting from the migration of the nitro group from the C-4 position to the C-3 position was isolated. clockss.org Similar nitro-group migration was also observed in reactions of 2-nitropyridine (B88261) with amines. clockss.org Studies suggest that these rearrangements are favored in polar aprotic solvents like DMSO. clockss.org The proposed mechanism may involve the formation of an anionic intermediate where the nitro group shifts. researchgate.net

Another context for nitro group migration is in the synthesis of 3-nitropyridine (B142982) itself. The reaction of pyridine with dinitrogen pentoxide initially forms an N-nitropyridinium ion. Subsequent reaction with bisulfite is believed to induce a commonorganicchemistry.comclockss.org sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the ring. researchgate.netntnu.noresearchgate.net

Rearrangements have also been documented for more complex heterocyclic systems containing a nitropyridine moiety. For instance, 3-(phenylamino)isoxazol-5(2H)-ones substituted on the nitrogen with a 5-nitropyrid-2-yl group undergo base-induced rearrangement with triethylamine (B128534) to form imidazo[1,2-a]pyridines and indoles. nih.gov

While the nitro group is in a high oxidation state, the amino group of this compound derivatives can be oxidized. The conversion of an aryl amine to a nitroarene is a synthetically useful transformation, effectively reversing the reduction process described in section 5.2.1.

Various oxidizing agents have been employed for this purpose:

Peroxyacids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid are commonly used for the oxidation of anilines to nitrobenzenes. mdpi.com The reaction mechanism is thought to proceed through the formation of nitroso intermediates. mdpi.com

Hydrogen Peroxide with Catalysts: Hydrogen peroxide (H₂O₂) can be an effective oxidant when used with specific catalysts. Heteropolyoxometalates, such as peroxotungstophosphate, have been shown to catalyze the oxidation of anilines to nitroarenes in good yields, particularly at elevated temperatures. mdpi.com

Other Oxidants: Dimethyldioxirane (DMDO) is another powerful oxidizing agent capable of converting primary aromatic amines into the corresponding nitro compounds.

The efficiency and selectivity of the oxidation can be influenced by the electronic nature of the pyridine ring and the specific reaction conditions employed. In some cases, flavoproteins can also catalyze the oxidation of amines, though this is more relevant in biochemical contexts. nih.gov

Reactions Involving the Amino Group of this compound

The amino group of this compound and its derivatives is a key functional handle that participates in a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the nitropyridine ring.

Acylation Reactions

The amino group of nitropyridine derivatives can undergo acylation, a fundamental reaction for introducing acyl groups. This transformation is typically achieved using standard acylating agents such as acyl chlorides or anhydrides. The process involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. The presence of the electron-withdrawing nitro group on the pyridine ring is expected to decrease the basicity and nucleophilicity of the amino group compared to non-nitrated aminopyridines. Nevertheless, acylation serves as a valuable method for synthesizing N-acyl and N-alkoxycarbonyl derivatives, which can be important intermediates in the synthesis of more complex heterocyclic systems. ntnu.no

Alkylation Reactions

N-alkylation of the amino group in nitropyridine scaffolds is a crucial method for introducing structural diversity and modulating the properties of the molecule. nih.gov This reaction typically involves treating the this compound derivative with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity and facilitating the subsequent substitution reaction. For instance, tertiary amines have been synthesized by methylating the corresponding secondary amine precursors with methyl iodide in the presence of sodium hydride in DMF at low temperatures. nih.gov This approach allows for the synthesis of N-alkyl-N-aryl-nitropyridin-2-amines, which are precursors to various biologically active compounds. nih.gov The selective N-monoalkylation of primary amines can also be achieved under specific conditions, preventing the formation of dialkylated products. organic-chemistry.org

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 3-substituted N-(4-methoxyphenyl)-6-trifluoromethylpyridin-2-amine | Methyl iodide | Sodium hydride / DMF | N-methylated tertiary amine | nih.gov |

Diazotization Reactions

As a primary heteroaromatic amine, this compound is expected to undergo diazotization upon reaction with nitrous acid (HNO₂). Nitrous acid is unstable and is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). chemistrysteps.comchemguide.co.uk The reaction proceeds through the formation of a highly electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic amino group. chemistrysteps.commsu.edu A series of proton transfers and the elimination of a water molecule lead to the formation of a diazonium salt (Ar-N₂⁺X⁻). byjus.com

Aromatic diazonium salts are valuable synthetic intermediates that can be converted into a wide range of functional groups. organic-chemistry.org While aliphatic diazonium salts are highly unstable and decompose rapidly, aromatic and heteroaromatic diazonium salts exhibit greater stability, especially at low temperatures, due to the delocalization of the positive charge into the ring system. msu.edulibretexts.org The resulting diazonium salt of this compound can serve as a precursor for various substitution reactions.

Cyclization and Heterocycle Formation from this compound Precursors

This compound and its derivatives are exceptionally useful precursors for the synthesis of fused heterocyclic systems. The strategic placement of the amino and nitro groups facilitates cyclization reactions, leading to a diverse array of polycyclic aromatic compounds.

Synthesis of Fused Pyridine Systems (e.g., Imidazo[4,5-c]pyridines, Indolizines, Pyrido[2,3-b]pyrazines)

A common and powerful strategy for forming fused heterocycles involves the reductive cyclization of ortho-substituted nitropyridines. Specifically, 2-amino-3-nitropyridine derivatives are key intermediates. The reduction of the nitro group to an amino group generates a highly reactive in situ pyridine-2,3-diamine. This diamine can then be condensed with various electrophilic reagents to construct a new fused ring.

Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines: The synthesis of the imidazopyridine core often starts with a 2-amino-3-nitropyridine or a 4-amino-3-nitropyridine (B158700) derivative. nih.govnih.gov Reduction of the nitro group, for example using catalytic hydrogenation (Pd/C) or reducing agents like iron in acetic acid or zinc in hydrochloric acid, yields the corresponding diaminopyridine. nih.govacs.org This intermediate readily undergoes cyclization with reagents like formic acid, aldehydes, or 1,1'-carbonyldiimidazole (B1668759) (CDI) to form the fused imidazole (B134444) ring. nih.gov A tandem, one-pot procedure starting from 2-chloro-3-nitropyridine (B167233) has been developed, involving nucleophilic substitution with a primary amine, followed by in situ reduction of the nitro group and subsequent acid-catalyzed cyclization with an aldehyde. acs.org

Indolizines: Indolizine (B1195054), a fused bicyclic heterocycle, is typically synthesized from pyridine precursors. researchgate.netijettjournal.org Common methods include the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with alkynes or alkenes (Tschitschibabin reaction) and intramolecular cyclizations of suitably substituted pyridine derivatives. organic-chemistry.orgjbclinpharm.org While direct cyclization from this compound is less common, its derivatives can be chemically modified to create the necessary precursors for established indolizine syntheses. The field has seen significant advances, including transition metal-catalyzed reactions and oxidative couplings to build the indolizine core. researchgate.netrsc.org

Pyrido[2,3-b]pyrazines: This heterocyclic system can be synthesized from pyridine-2,3-diamine precursors, which, as mentioned, are readily accessible from the reduction of 2-amino-3-nitropyridine derivatives. The condensation of the diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives, leads to the formation of the fused pyrazine (B50134) ring, yielding the pyrido[2,3-b]pyrazine (B189457) scaffold. nih.govrsc.org

| Precursor Type | Key Intermediate | Cyclization Reagent | Fused Heterocycle Product | Reference |

|---|---|---|---|---|

| 2-Alkylamino-3-nitropyridine | N-Alkylpyridine-2,3-diamine | Aldehydes, Formic Acid | Imidazo[4,5-b]pyridine | nih.govacs.org |

| 4-Alkylamino-3-nitropyridine | N-Alkylpyridine-3,4-diamine | Ytterbium triflate, Triethyl orthoformate | Imidazo[4,5-c]pyridine | nih.gov |

| 2-Amino-3-nitropyridine | Pyridine-2,3-diamine | 1,2-Dicarbonyl compound | Pyrido[2,3-b]pyrazine | nih.govrsc.org |

Formation of Other Diverse Heterocyclic Structures

The versatility of this compound precursors extends to the synthesis of other complex heterocyclic systems through various rearrangement and cyclization pathways.

For example, 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones, derived from 2-amino-5-nitropyridine, undergo a base-induced rearrangement with triethylamine. nih.gov Depending on the substituents, this reaction can yield not only imidazo[1,2-a]pyridines but also 2-pyridylaminoindoles, demonstrating a pathway to form indole (B1671886) structures from nitropyridine precursors. nih.gov

In another example, 2-amino-5-nitropyridine serves as a starting material for the synthesis of triazolo[1,5-a]pyridines. nih.gov The synthesis involves reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by treatment with hydroxylamine (B1172632), and subsequent cyclization and reduction of the nitro group to achieve the final fused triazole system. nih.gov

Applications in Synthetic Organic Chemistry

Utility as Building Blocks for Complex Organic Molecules

The unique chemical structure of N-nitropyridin-2-amine isomers, such as 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323), renders them indispensable components for creating complex molecules. nbinno.com The dual reactivity of the amino and nitro groups allows for diverse synthetic pathways. nbinno.com These compounds serve as foundational materials for constructing fused heterocyclic systems, which are prevalent in many biologically active molecules.

The nitro group facilitates reactions with nucleophilic reagents and can be a precursor to other nitrogen-containing functionalities like azo linkages or hydroxylamines. nih.gov This reactivity paves the way for developing polynuclear heterocyclic systems. nih.govmdpi.com For instance, researchers have utilized these compounds to synthesize imidazo[1,2-a]pyridines and indoles, which are important synthetic intermediates for polycyclic heterocycles with potential pharmaceutical applications. nih.gov

A key reaction is the reduction of the nitro group to an amine, creating a diamine derivative that can undergo cyclization reactions to form fused rings. For example, 2-amino-4-methyl-5-nitropyridine has been used as a starting material in a multi-step synthesis to produce the highly selective DNA-dependent protein kinase inhibitor AZD7648. nih.gov The process involved reaction with DMF DMA, followed by hydroxylamine (B1172632), cyclization to a triazolo[1,5-a]pyridine, reduction of the nitro group, and finally a Buchwald–Hartwig coupling reaction. nih.gov

The table below summarizes some of the complex molecular structures synthesized using this compound building blocks.

| Starting Material Isomer | Reaction Type | Resulting Complex Molecule/Scaffold | Significance |

| 2-amino-4-methyl-5-nitropyridine | Cyclization, Reduction, Coupling | Triazolo[1,5-a]pyridine derivatives | Precursors to kinase inhibitors like AZD7648 nih.gov |

| 2-(5-Nitropyrid-2-yl)-3-phenylamino-isoxazol-5(2H)-one | Base-induced rearrangement | Imidazo[1,2-a]pyridines and Indoles | Versatile intermediates for polycyclic systems nih.gov |

| 2-Amino-3-nitropyridine | Condensation/Cyclization | Fused heterocyclic systems | Core structures in bioactive molecules nbinno.com |

| 2-Alkenyl-3-nitropyridines | Nucleophilic Aromatic Substitution | Substituted pyridines | Building blocks for fluorescent molecules and pharmaceuticals nih.gov |

Synthesis of Pharmaceutical Intermediates and Scaffolds

Nitropyridine derivatives are considered privileged structural motifs in drug design and are actively studied in medicinal chemistry. nih.govmdpi.com N-nitropyridin-2-amines are crucial intermediates in the synthesis of a wide range of compounds with potential therapeutic activities, including antitumor, antiviral, anti-inflammatory, and anti-HIV agents. nbinno.comnbinno.com

The synthesis of potent Janus kinase 2 (JAK2) inhibitors, for example, has been accomplished starting from 2-amino-5-methylpyridine, which is converted to 2-chloro-5-methyl-3-nitropyridine. nih.gov This intermediate then undergoes further reactions, including nucleophilic substitution and coupling with aromatic amines, to yield the target inhibitors. nih.gov Similarly, novel glycogen synthase kinase-3 (GSK3) inhibitors have been synthesized using 2-amino-6-chloro-3-nitropyridine as a key component in the final steps of the reaction sequence. nih.gov

The versatility of these compounds extends to the creation of diverse molecular frameworks. Research has shown their utility in preparing:

Antitumor agents : 2-Amino-5-nitropyridine is a key intermediate in the production of the antitumor drug Raltitrexed. nbinno.com

Antiviral compounds : They serve as precursors for azaindole hydroxamic acids, which are potent HIV-1 inhibitors. mdpi.com

Anti-neurodegenerative agents : The pyridine (B92270) moiety is central to many drugs targeting neurological disorders. mdpi.comchemimpex.com

Kinase inhibitors : As seen with AZD7648 and JAK2 inhibitors, these compounds are instrumental in accessing complex heterocyclic systems that can modulate kinase activity. nih.gov

The following table details specific examples of pharmaceutical intermediates synthesized from this compound derivatives.

| This compound Derivative | Derived Intermediate/Drug | Therapeutic Area/Target |

| 2-Amino-5-nitropyridine | Intermediate for Raltitrexed | Antitumor (Colorectal Cancer) nbinno.com |

| 2-Amino-3-nitropyridine | Precursor for various drug candidates | Antitumor, Antiviral nbinno.comnbinno.com |

| 2-Chloro-5-methyl-3-nitropyridine (from 2-amino-5-methylpyridine) | JAK2 inhibitors | Anti-inflammatory, Cancer Therapy nih.gov |

| 2-Amino-6-chloro-3-nitropyridine | GSK3 inhibitors | Neurological Disorders, Diabetes nih.gov |

| 2-Amino-4-methyl-5-nitropyridine | AZD7648 | Cancer Therapy (DNA-PK inhibitor) nih.gov |

Applications in Agrochemical Synthesis

Beyond pharmaceuticals, N-nitropyridin-2-amines and related nitropyridines are important building blocks in the agrochemical industry. mdpi.com They are used in the development of effective crop protection solutions, serving as intermediates in the manufacture of herbicides, fungicides, and insecticides. nbinno.comnbinno.comchemimpex.com

The biological activity of molecules derived from these precursors makes them valuable for controlling agricultural pests and diseases. chemimpex.com For instance, 2-chloro-5-nitropyridine (B43025), a closely related and often synthesized intermediate, is a starting material for a new series of insecticides. nih.govmdpi.com The synthesis involves the nucleophilic substitution of the chlorine atom with various hydroxyl compounds to produce derivatives active against pests like Mythimna separata and Plutella xylostella. nih.gov The presence of the nitro group on the pyridine ring enhances the reactivity of the compound, making it a valuable intermediate for creating biologically active molecules for crop protection. chemimpex.com

| Precursor/Intermediate | Resulting Agrochemical Class | Application |

| 2-Amino-3-nitropyridine | Herbicides, Fungicides | Crop Protection nbinno.comnbinno.com |

| 6-Nitro-pyridin-2-ylamine | Herbicides, Pesticides | Pest Control chemimpex.com |

| 2-Chloro-5-nitropyridine | Insecticides | Control of M. separata, P. xylostella nih.gov |

Role in Dye Chemistry and Advanced Material Science

The applications of N-nitropyridin-2-amines extend to the fields of dye chemistry and materials science. In the dye industry, 2-amino-3-nitropyridine is used as a starting material for the synthesis of azo dyes, which are widely used for coloring textiles. nbinno.com

In materials science, nitropyridine derivatives are employed in the development of advanced materials, including polymers and coatings, due to their unique chemical properties that can enhance durability and resistance. mdpi.comchemimpex.com Some nitropyridines are considered promising energetic compounds and efficient organic optical materials. nih.gov

Furthermore, these compounds have been used as ligands in the synthesis of novel photoactive platinum(IV) complexes. Specifically, a nitropyridine complex was synthesized and studied for its photoactivation and phototoxicity against bladder cancer cells, demonstrating moderate cytotoxicity even without light induction. mdpi.com The unique electronic properties of the nitropyridine ring also contribute to its use in creating fluorescent molecules with tunable photophysical properties, such as large Stokes shifts, making them useful as building blocks for sensors and imaging agents. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for the laboratory-scale preparation of N-nitropyridin-2-amine?

Answer:

this compound can be synthesized via reductive amination or nitro-group introduction strategies. A robust approach involves catalytic hydrogenation using Pd/NiO under H₂ atmosphere, as demonstrated in analogous amine syntheses (e.g., N-benzylnaphthalen-1-amine, 84% yield at 25°C for 10 hours) . Key considerations:

- Catalyst optimization : Pd/NiO (1.1 wt%) balances reactivity and selectivity.

- Reaction conditions : Ambient temperature minimizes side reactions (e.g., over-reduction).

- Purification : Post-reaction filtration and solvent evaporation are critical to isolate the product .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Structural elucidation requires complementary techniques:

- X-ray crystallography : Resolve molecular geometry and nitro-group orientation. Single-crystal data refined via SHELXL (mean C–C bond precision: 0.002 Å) .

- NMR spectroscopy : ¹H/¹³C NMR identifies amine proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm in CDCl₃) .

- Chromatography (GC/HPLC) : Quantify purity and detect byproducts (e.g., unreacted pyridine derivatives) .

Advanced: How can researchers mitigate discrepancies in reported stability data for this compound under varying conditions?

Answer:

Contradictions arise from differences in experimental design:

- Degradation pathways : Nitrosamines degrade via photolysis or thermal decomposition. Control light exposure (UV/Vis shielding) and storage temperature (<4°C) .

- Nitrite scavengers : Ascorbic acid (10 mM) reduces nitrosamine formation by 90% in solution; test under pharmaceutically relevant pH (3–7) .

- Analytical validation : Use GC-NPD with LOD <1 ppm and confirm selectivity against matrix interferences (e.g., amine precursors) .

Advanced: What mechanistic insights explain the reactivity of this compound in CO₂ capture applications?

Answer:

The nitro group enhances CO₂ binding kinetics via Lewis acid-base interactions. Comparative studies on heterocyclic amines show:

- Kinetic reactivity : Nitro-substituted pyridines exhibit 2–3× faster CO₂ absorption vs. non-nitrated analogs.

- Degradation resistance : Nitro groups stabilize the amine against oxidative degradation (e.g., <5% loss after 100 cycles) .

- Energy efficiency : Lower regeneration temperatures (80–100°C vs. 120°C for MEA) reduce parasitic energy costs .

Advanced: How should researchers design experiments to assess this compound’s potential for nitrosamine contamination in drug products?

Answer:

Follow a risk-based framework:

Risk factors : Identify secondary amines, nitrite sources (e.g., reagents, solvents) in synthetic pathways .

Model systems : Use N-methylaniline as a proxy to simulate nitrosation kinetics under accelerated conditions (pH 2–4, 40°C) .

Analytical rigor : Implement LC-MS/MS with MRM transitions for specificity (e.g., m/z 138 → 92 for this compound) .

Advanced: What computational tools aid in predicting this compound’s crystallographic behavior?

Answer:

- SHELX suite : Refine diffraction data (SHELXL) and validate H-atom positions (R-factor <0.05) .

- ORTEP-III : Visualize thermal ellipsoids and molecular packing; GUI integration simplifies model manipulation .

- Density functional theory (DFT) : Calculate nitro-group torsion angles and compare with experimental data (RMSD <0.1 Å) .

Advanced: How do solvent systems influence the synthetic yield of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.